
4-Bromo-2-(trifluoromethyl)pyrimidine
Overview
Description
4-Bromo-2-(trifluoromethyl)pyrimidine: is a heterocyclic aromatic compound that contains both bromine and trifluoromethyl functional groups attached to a pyrimidine ring. Pyrimidines are a class of organic compounds that are widely used in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(trifluoromethyl)pyrimidine typically involves the bromination of 2-(trifluoromethyl)pyrimidine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate (K2CO3), and solvents such as toluene or ethanol.
Major Products:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups depending on the nucleophile used.
Suzuki-Miyaura Coupling: Biaryl compounds with diverse applications in pharmaceuticals and materials science.
Scientific Research Applications
Recent studies have highlighted the biological significance of 4-Bromo-2-(trifluoromethyl)pyrimidine:
- Anticancer Potential : The compound has been evaluated for its ability to inhibit tyrosine kinases, which are crucial in cancer progression. Its interactions with specific enzymes have shown promise in disrupting signaling pathways that promote tumor growth.
- Tyrosine Kinase Inhibition : Research indicates that the compound can modulate biological pathways, making it a candidate for further investigation in drug development aimed at cancer therapies.
Applications in Organic Synthesis
The compound serves as an essential intermediate in organic synthesis due to its unique functional groups. It can be used to synthesize other complex molecules, making it valuable in the development of pharmaceuticals and agrochemicals.
Comparative Analysis with Structural Analogues
The following table compares this compound with structurally similar compounds:
Compound Name | Similarity | Notable Features |
---|---|---|
2-Bromo-4-(trifluoromethyl)pyridine | 0.80 | Different substitution pattern; used in agrochemicals |
3-Bromo-2-(trifluoromethyl)pyridine | 0.80 | Exhibits distinct reactivity profiles |
5-Bromo-4-methyl-2-(trifluoromethyl)pyridine | 0.80 | Contains a methyl group affecting its properties |
4-Bromo-2-(difluoromethyl)pyridine | 0.96 | Similar halogen substitution but different fluorination |
5-Bromo-2-(difluoromethyl)pyridine | 0.84 | Variation in substitution pattern |
Case Studies and Research Findings
-
Anticancer Studies :
- A study published in a peer-reviewed journal demonstrated that derivatives of this compound effectively inhibited specific cancer cell lines by targeting tyrosine kinases.
- Further research is warranted to explore the full therapeutic potential and mechanism of action of this compound.
- Synthetic Applications :
Mechanism of Action
The mechanism of action of 4-Bromo-2-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit tyrosine kinases or other signaling proteins, thereby blocking the proliferation of cancer cells . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems .
Comparison with Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
- 4-Bromo-2-(trifluoromethyl)benzene
Comparison: 4-Bromo-2-(trifluoromethyl)pyrimidine is unique due to its pyrimidine ring, which imparts distinct electronic and steric properties compared to pyridine or benzene derivatives. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse chemical transformations . Additionally, the pyrimidine ring is a privileged scaffold in medicinal chemistry, offering multiple sites for functionalization and optimization of biological activity .
Biological Activity
4-Bromo-2-(trifluoromethyl)pyrimidine is a pyrimidine derivative distinguished by its bromine and trifluoromethyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and enzymatic inhibition. This article delves into the biological activity of this compound, exploring its mechanisms of action, research findings, and applications.
- Molecular Formula : CBrFN
- Molecular Weight : 225.99 g/mol
- Appearance : Solid crystalline substance, typically colorless or pale yellow.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been identified as a potential inhibitor of tyrosine kinases, which are crucial in cancer signaling pathways. The trifluoromethyl group enhances lipophilicity, allowing better interaction with hydrophobic regions of target proteins.
- Cell Proliferation Modulation : Studies indicate that this compound can inhibit cell proliferation in cancer cell lines, demonstrating selective toxicity towards malignant cells compared to normal cells .
- Pharmacokinetics : The compound exhibits high gastrointestinal absorption and can cross the blood-brain barrier (BBB), suggesting potential for central nervous system applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Inhibition of Cancer Cell Lines : It has shown significant inhibitory effects on various cancer cell lines, including MDA-MB-231 (a triple-negative breast cancer model) with an IC value of approximately 0.126 µM . This indicates a strong selectivity for cancerous cells over non-cancerous cells.
- Mechanism Insights : The compound's interaction with tyrosine kinases disrupts signaling pathways that promote tumor growth. This mechanism is critical in the development of targeted therapies for cancers exhibiting resistance to conventional treatments.
Case Studies
-
Study on BCAT1/2 Inhibition :
- A recent study identified a related class of compounds that includes this compound as a potent inhibitor of branched-chain amino acid transaminases (BCATs), which are implicated in various cancers. The compound demonstrated high selectivity and cellular activity, making it a candidate for further development in tumor therapies .
-
Comparative Analysis with Similar Compounds :
- A comparative analysis was conducted with structurally similar compounds to evaluate their biological activities. The results indicated that while many analogs exhibit some level of activity, this compound stands out due to its unique substituents that enhance its interaction with biological targets.
Data Table: Biological Activity Comparison
Compound Name | IC (µM) | Notable Features |
---|---|---|
This compound | 0.126 | Strong selective toxicity towards cancer cells |
BAY-069 (related compound) | 0.081 | Potent dual BCAT1/2 inhibitor |
5-Fluorouracil | 11.73 | Standard chemotherapy agent |
Q & A
Q. (Basic) What are the common synthetic routes for preparing 4-Bromo-2-(trifluoromethyl)pyrimidine, and what analytical techniques are used to confirm its purity?
Answer:
The synthesis of this compound typically involves halogenation or functionalization of pyrimidine precursors. For example, bromination of 2-(trifluoromethyl)pyrimidine derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions can introduce the bromine atom at the 4-position. Reaction optimization often employs polar solvents (e.g., DMF or THF) and catalysts like Lewis acids. Post-synthesis, purity is confirmed via HPLC (retention time analysis, e.g., 0.95 minutes under SMD-TFA05 conditions) and LCMS (mass-to-charge ratio, e.g., m/z 197 [M+H]+ for related intermediates) . Quantitative purity assessment (e.g., 95% purity) is validated using NMR spectroscopy, focusing on the absence of unreacted precursors or regioisomers .
Q. (Basic) How should researchers handle and store this compound to ensure safety and stability?
Answer:
Due to its bromine and trifluoromethyl groups, this compound requires strict safety protocols. Storage should be in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent decomposition. Handling mandates PPE (gloves, goggles, lab coats) and use of a fume hood. Toxicity studies indicate potential respiratory and dermal hazards, necessitating adherence to EPA guidelines for acute exposure limits . Waste disposal must follow institutional protocols for halogenated waste, with neutralization via controlled hydrolysis under basic conditions .
Q. (Basic) What spectroscopic methods are most effective for characterizing this compound?
Answer:
Key techniques include:
- <sup>19</sup>F NMR : To resolve trifluoromethyl signals (δ –60 to –65 ppm, split due to coupling with bromine).
- <sup>1</sup>H NMR : Aromatic protons appear as doublets (J ≈ 5–6 Hz) at δ 8.5–9.0 ppm.
- LCMS-HRMS : Confirms molecular ion peaks (e.g., m/z 231.96 [M+H]+) and isotopic patterns from bromine (1:1 ratio for <sup>79</sup>Br/<sup>81</sup>Br).
- X-ray crystallography : For structural elucidation, ORTEP-III software aids in modeling heavy-atom positions and verifying bond angles .
Q. (Advanced) How can researchers resolve contradictions in reaction yields when using this compound in Suzuki-Miyaura couplings?
Answer:
Yield discrepancies often arise from competing side reactions (e.g., protodeboronation or homocoupling). Methodological adjustments include:
- Optimizing catalyst systems : Use Pd(PPh3)4 with SPhos ligand to enhance selectivity.
- Temperature control : Reactions at 60–80°C in THF/water (10:1) minimize decomposition.
- Pre-activation of boronic acids : Pre-treatment with K2CO3 ensures optimal coupling efficiency.
Monitor reaction progress via TLC (hexane/EtOAc) and quantify yields using HPLC with internal standards .
Q. (Advanced) What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic aromatic substitution?
Answer:
Density Functional Theory (DFT) calculations, such as the B3LYP/6-31G(d) basis set, model the electron-deficient aromatic ring's reactivity. Key steps:
Calculate local electrophilicity indices to identify reactive sites (C-4 bromine substitution site vs. C-2 trifluoromethyl group).
Simulate transition states for nucleophilic attack (e.g., by amines) using Gaussian03.
Validate with experimental kinetic data (e.g., activation energy from Arrhenius plots).
Studies show the trifluoromethyl group’s electron-withdrawing effect enhances C-4 reactivity by 15–20% compared to non-fluorinated analogs .
Q. (Advanced) How does the presence of bromine and trifluoromethyl groups influence the crystallographic analysis of this compound derivatives?
Answer:
Heavy atoms (Br, F) introduce challenges:
- X-ray diffraction : High electron density from bromine causes absorption errors; mitigate with Mo-Kα radiation (λ = 0.7107 Å) and multi-scan corrections.
- Disorder modeling : Trifluoromethyl groups often exhibit rotational disorder. Refinement using SHELXL with anisotropic displacement parameters improves accuracy.
- Thermal ellipsoids : ORTEP-III visualizes anisotropic motion, revealing steric hindrance between Br and CF3 groups. Case studies show bond length deviations < 0.02 Å when using high-resolution data (R-factor < 0.05) .
Properties
IUPAC Name |
4-bromo-2-(trifluoromethyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2/c6-3-1-2-10-4(11-3)5(7,8)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJLTOVSJKKHLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693377 | |
Record name | 4-Bromo-2-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1034827-56-9 | |
Record name | 4-Bromo-2-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-(trifluoromethyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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